1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride
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Overview
Description
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is a versatile compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring attached to a furan ring via a methylene bridge, and is commonly used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride typically involves the reaction of morpholine with a furan derivative. One common method includes the use of 1,2-amino alcohols and their derivatives, which undergo coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methylamine
- 5-Methyl-2-furanmethanamine
- Methyl-bis-(5-methyl-furan-2-yl)-morpholin-4-yl-phosphonium iodide
Uniqueness: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride stands out due to its specific combination of a morpholine ring and a furan ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous .
Biological Activity
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is a synthetic compound characterized by its unique combination of a furan ring and a morpholine moiety. The compound's molecular formula is C10H18Cl2N2O2, with a molecular weight of approximately 241.17 g/mol. This dihydrochloride salt form enhances its solubility, making it suitable for various biological applications and investigations into its therapeutic potential.
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C10H18Cl2N2O2 |
Molecular Weight | 241.17 g/mol |
IUPAC Name | This compound |
CAS Number | 633335-69-0 |
Biological Activities
This compound exhibits several notable biological activities:
Antitumor Activity
Research indicates that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing furan and morpholine structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds have been reported, suggesting that this compound may also possess similar properties, warranting further investigation.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially benefiting conditions such as neurodegeneration. The morpholine component is often associated with neuroactive properties, which could contribute to the overall biological activity of the compound.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds. Here are some notable findings:
- Cytotoxicity Studies : In vitro studies demonstrated that compounds with a furan-morpholine structure exhibit significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific structure and substituents present .
- Mechanistic Insights : Research has indicated that the mechanism of action for related compounds involves interaction with cellular signaling pathways that regulate apoptosis and cell proliferation. For example, studies on morpholine-based compounds have shown their ability to modulate Bcl-2 family proteins, which are critical in regulating apoptosis .
- Antimicrobial Efficacy : A study assessing the antimicrobial potential of morpholine derivatives found that certain compounds exhibited broad-spectrum antibacterial activity, suggesting potential therapeutic applications in infectious diseases .
Properties
Molecular Formula |
C10H18Cl2N2O2 |
---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12;;/h1-2H,3-8,11H2;2*1H |
InChI Key |
DZSZZSHZEUTOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)CN.Cl.Cl |
Origin of Product |
United States |
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